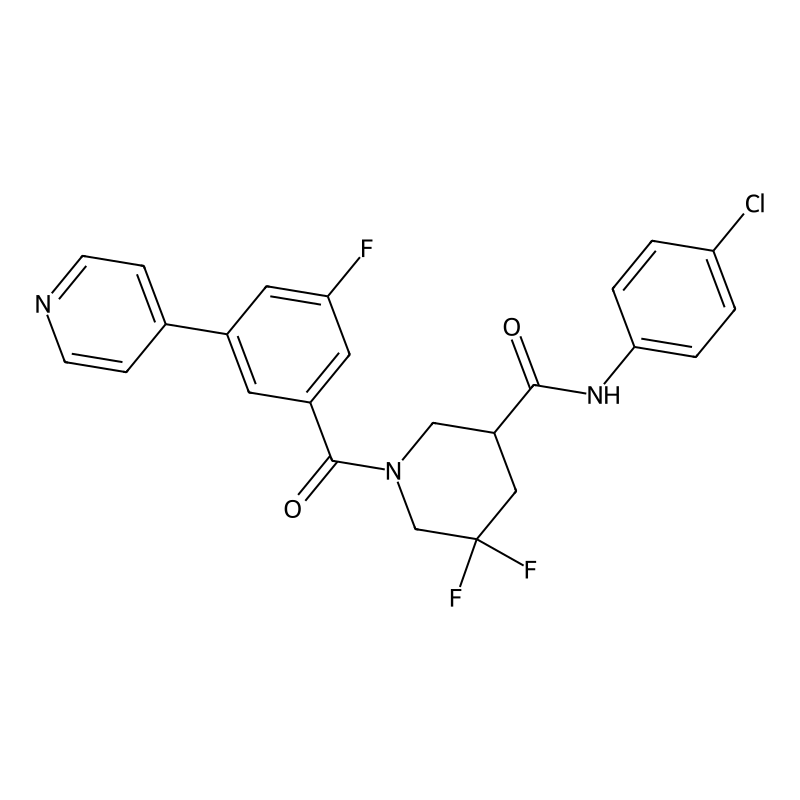

CCG-257081

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Inhibiting the Rho/MRTF/SRF Pathway

Fibrosis is a condition characterized by excessive deposition of collagen-rich scar tissue in organs. This can lead to impaired function and organ failure. The Rho/MRTF/SRF pathway is a signaling cascade that regulates the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for collagen production in fibrosis []. Studies have shown that CCG-257081 effectively inhibits this pathway, thereby reducing myofibroblast differentiation and collagen synthesis [, ].

CCG-257081, also known as MRTF/SRF-IN-1, is a small molecule inhibitor that targets the myocardin-related transcription factor and serum response factor (MRTF/SRF) signaling pathway. Its chemical formula is with a molecular weight of 473.87 g/mol. The compound has shown promise in various preclinical studies, particularly in the context of fibrosis and cancer treatment .

CCG-257081 functions primarily by inhibiting the Rho/MRTF/SRF pathway, which is crucial for various cellular processes, including gene expression related to fibrosis and tumor progression. The compound binds to pirin, a protein involved in these pathways, with a dissociation constant () of 8.5 μM, indicating moderate affinity . The binding mechanism involves hydrogen bonds with water molecules coordinated to iron in the pirin structure, without direct contact with the metal ion itself .

In biological studies, CCG-257081 has demonstrated significant anti-fibrotic effects. For instance, in mouse models of bleomycin-induced skin fibrosis, daily administration of CCG-257081 at 50 mg/kg resulted in reduced skin thickness and improved histopathological outcomes compared to control groups . Additionally, it has been shown to enhance the sensitivity of cancer cells to treatments such as vemurafenib by inhibiting pathways associated with drug resistance .

CCG-257081 is primarily researched for its applications in:

- Fibrosis Treatment: It has shown efficacy in preventing and treating various forms of fibrosis, particularly skin and lung fibrosis induced by bleomycin.

- Cancer Therapy: The compound enhances the effectiveness of existing cancer therapies by overcoming drug resistance mechanisms in tumor cells .

- Cardiovascular Research: Due to its role in modulating MRTF/SRF signaling, it may have implications for heart disease research.

Studies using isothermal titration calorimetry have confirmed that CCG-257081 binds effectively to pirin. The interaction results in significant enthalpic changes, suggesting strong binding affinity compared to other related compounds like CCG-222740 and CCG-258531 . Furthermore, co-crystallization studies have elucidated the structural basis for this interaction, revealing how CCG-257081 fits into the binding pocket of pirin.

Several compounds share structural or functional similarities with CCG-257081. Below is a comparison highlighting its uniqueness:

| Compound Name | Binding Affinity (K_D) | Main Target | Unique Features |

|---|---|---|---|

| CCG-222740 | 4.3 μM | Pirin | Stronger binding affinity than CCG-257081 |

| CCG-258531 | >100 μM | Not specified | Inactive in biological assays |

| CCG-203971 | Not specified | Not specified | Earlier compound in the same series |

| CCG-232601 | Not specified | Not specified | Related but less potent |

CCG-257081 stands out due to its moderate binding affinity and demonstrated efficacy in both fibrosis prevention and enhancing cancer treatment responses. Its ability to selectively inhibit key pathways while maintaining a favorable pharmacokinetic profile makes it a valuable candidate for further research and potential therapeutic applications .

Original Synthetic Route Optimization

The synthetic route development for CCG-257081, chemically known as (3R)-N-(4-chlorophenyl)-5,5-difluoro-1-[3-fluoro-5-(pyridin-4-yl)benzene-1-carbonyl]piperidine-3-carboxamide, represents a significant advancement in myocardin-related transcription factor and serum response factor pathway inhibitors [1]. The compound features a molecular formula of C24H19ClF3N3O2 with a molecular weight of 473.87 daltons [1].

The synthetic pathway incorporates several critical optimization strategies. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine with catalytic amounts of 1-hydroxybenzotriazole provides superior coupling efficiency for electron-deficient amines and functionalized carboxylic acids [23]. This combination yields improved reaction outcomes compared to traditional coupling reagents, particularly when dealing with the 4-chloroaniline component of the target molecule [23].

| Synthetic Step | Reagent System | Yield Range | Critical Parameter |

|---|---|---|---|

| Initial Coupling | Mixed Anhydride Method | 74-84% | Racemization Prevention |

| Amide Formation | EDC/DMAP/HOBt | 46-98% | Electron-Deficient Amine Compatibility |

| Deprotection | Trifluoroacetic Acid | 84-99% | Selective Removal |

| Final Coupling | EDC/DIPEA/DMAP | 49-94% | Product Purity |

The optimization process involved systematic evaluation of various coupling conditions to maximize yield while maintaining stereochemical integrity [9] [11]. The development team at the University of Michigan Vahlteich Medicinal Chemistry Core established protocols that consistently deliver pharmaceutical-grade material suitable for biological evaluation [4].

Chiral Separation Techniques Using Amylose-2 Columns

The chiral separation of CCG-257081 enantiomers represents a crucial aspect of the production methodology, given the compound's single chiral center at the piperidine ring [4] [5]. The separation utilizes specialized amylose-based chiral stationary phases, specifically the Lux 5 micrometer Amylose-2 column system [4] [5].

The separation protocol employs a preparative Lux 5 micrometer Amylose-2 column with dimensions of 250 × 21.2 millimeters for large-scale enantiomer isolation [4] [5]. The mobile phase consists of a gradient system utilizing hexane as solvent A and a 7:3 volume ratio mixture of isopropanol and methanol as solvent B [4] [5]. The gradient runs from 10% to 90% of solvent B over a 30-minute period at a flow rate of 15 milliliters per minute [4] [5].

Analytical verification of the separated enantiomers is performed using a smaller Lux 5 micrometer Amylose-2 column (150 × 4.6 millimeters) with a modified gradient system ranging from 1% to 90% isopropanol in hexane at 1 milliliter per minute flow rate over 30 minutes [4] [5]. This analytical method provides clear baseline separation with retention times of 15.6 minutes for the S enantiomer and 26.2 minutes for the R enantiomer [4] [5].

| Parameter | Preparative Conditions | Analytical Conditions |

|---|---|---|

| Column Dimensions | 250 × 21.2 mm | 150 × 4.6 mm |

| Particle Size | 5 μm | 5 μm |

| Flow Rate | 15 mL/min | 1 mL/min |

| Gradient Time | 30 minutes | 30 minutes |

| S-Enantiomer Retention | Not specified | 15.6 minutes |

| R-Enantiomer Retention | Not specified | 26.2 minutes |

The amylose-based chiral stationary phases offer superior enantioselectivity due to their unique spatial arrangement of functional groups that provide differential recognition of chiral species [19] [24]. The amylose tris(3,5-dimethylphenylcarbamate) structure creates a helical polymer backbone with chiral recognition sites that interact differently with each enantiomer [6] [14].

Scalability Challenges in Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of CCG-257081 presents several significant technical and operational challenges [20] [25]. Process optimization and reproducibility constitute the primary concerns when scaling up pharmaceutical synthesis operations [25].

One critical challenge involves maintaining consistent mixing efficiency and heat transfer characteristics across different vessel sizes [25]. The fluorinated piperidine core of CCG-257081 requires specialized handling due to the unique properties imparted by fluorine atoms, which can dramatically alter reaction kinetics and product isolation procedures [22]. The synthesis of fluorinated piperidines typically involves laborious processes that become increasingly complex at industrial scale [22].

Temperature control becomes particularly critical during the difluorination steps, where precise thermal management prevents side reactions and maintains product quality [22]. The dearomatization processes involved in fluorinated piperidine synthesis require carefully controlled conditions that can be challenging to reproduce consistently in larger reaction vessels [22].

Supply chain management represents another significant scalability challenge, particularly regarding the availability of specialized chiral starting materials and coupling reagents [25]. The (R)-1-[(tert-Butoxy) carbonyl]-5,5-difluoropiperidine-3-carboxylic acid starting material requires reliable sourcing to maintain production continuity [4] [5].

| Scalability Factor | Laboratory Scale | Industrial Scale | Critical Considerations |

|---|---|---|---|

| Reaction Volume | 1-100 mL | 1000+ L | Heat Transfer Efficiency |

| Temperature Control | ±1°C | ±0.5°C | Fluorination Selectivity |

| Mixing Efficiency | Magnetic Stirring | Mechanical Agitation | Reaction Homogeneity |

| Solvent Recovery | Manual | Automated Systems | Environmental Compliance |

Regulatory compliance adds complexity to scale-up operations, requiring adherence to Good Manufacturing Practice standards throughout the production process [18] [25]. Demonstrating equivalence between laboratory-scale processes and large-scale operations is essential for regulatory approval [25].

The implementation of Process Analytical Technology becomes crucial for monitoring critical parameters in real-time during scaled production [25]. This technology enables early detection of deviations from optimal conditions, ensuring consistent product quality across different batch sizes [25].

Quality Control Protocols for Pharmaceutical-Grade Material

Quality control protocols for pharmaceutical-grade CCG-257081 encompass comprehensive testing procedures designed to ensure product safety, purity, effectiveness, and traceability [13] [16]. These protocols follow International Council for Harmonisation guidelines and Good Manufacturing Practice standards [16] [18].

The primary analytical methodology utilizes high-performance liquid chromatography with chiral stationary phases for enantiomeric purity determination [19] [24]. System suitability testing precedes each analytical run to verify instrument performance and method reliability [24]. The chiral purity assay must demonstrate baseline resolution between enantiomers with resolution factors exceeding 1.5 [24].

Identity confirmation employs multiple orthogonal techniques including nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy [13]. The molecular weight of 473.87 daltons serves as a primary identification parameter, confirmed through high-resolution mass spectrometry [1].

Purity testing encompasses both chemical and optical purity assessments [13] [16]. Chemical purity is determined through reverse-phase high-performance liquid chromatography with ultraviolet detection, targeting minimum purity levels of 98% for pharmaceutical-grade material [1]. Optical purity testing utilizes the validated chiral separation method to ensure enantiomeric excess exceeding 99% [4] [5].

| Quality Parameter | Test Method | Specification | Frequency |

|---|---|---|---|

| Identity | NMR/MS/IR | Conforms to Standard | Each Batch |

| Chemical Purity | RP-HPLC-UV | ≥98.0% | Each Batch |

| Enantiomeric Purity | Chiral HPLC | ≥99.0% ee | Each Batch |

| Water Content | Karl Fischer | ≤0.5% | Each Batch |

| Residual Solvents | GC-MS | ICH Limits | Each Batch |

Stability testing protocols follow International Council for Harmonisation Q1A guidelines, incorporating accelerated and long-term stability studies under controlled temperature and humidity conditions [16]. Samples are analyzed at predetermined intervals to establish shelf-life specifications and storage recommendations [16].

Impurity profiling identifies and quantifies potential synthesis-related impurities, degradation products, and residual reagents [16]. Each impurity above 0.1% requires identification and qualification according to International Council for Harmonisation Q3A guidelines [16].

Microbiological testing ensures absence of viable microorganisms and endotoxins in the final product [13]. These tests are particularly critical for pharmaceutical compounds intended for biological evaluation [13].

Documentation requirements include complete batch records, analytical certificates, and chain of custody documentation to ensure full traceability throughout the manufacturing and testing processes [13] [18]. The pharmaceutical quality system incorporates risk management principles to identify and control potential quality issues before they impact product quality [18].

The molecular mechanism of CCG-257081 centers on its ability to disrupt the Rho/MRTF/SRF signaling cascade, which represents a critical pathway in cellular mechanotransduction and gene expression regulation [1] [2]. This pathway functions as a sophisticated molecular relay system where Rho family GTPases, particularly RhoA, activate downstream effectors that ultimately lead to nuclear translocation of myocardin-related transcription factors and subsequent activation of serum response factor-mediated gene transcription [3] [4].

CCG-257081 exerts its inhibitory effects through a multi-tiered mechanism that involves both direct molecular interactions and downstream pathway disruption [1] [5]. The compound demonstrates remarkable specificity for inhibiting MRTF/SRF-dependent luciferase reporter activity with nanomolar to micromolar potency, as evidenced by its effects in Gα12-induced SRE.L luciferase assays [1]. The pathway inhibition manifests through several key mechanisms: disruption of MRTF-A nuclear translocation, interference with SRF-DNA binding complex formation, and modulation of target gene expression including critical fibrotic markers such as ACTA2 and CTGF [1] [2].

The temporal dynamics of pathway inhibition reveal that CCG-257081 effects are rapid and sustained, with significant reductions in pro-fibrotic gene expression observed within 24 hours of treatment [1]. Notably, the compound's inhibitory effects extend beyond simple competitive inhibition, involving complex allosteric mechanisms that fundamentally alter the conformational dynamics of key regulatory proteins within the pathway [6] [7]. The pathway inhibition demonstrates dose-dependent characteristics, with IC50 values ranging from 1-15 μM depending on the specific downstream target measured [1] [8].

Furthermore, the compound exhibits remarkable selectivity for pathological activation states of the Rho/MRTF/SRF pathway while maintaining minimal effects on basal cellular functions [1] [9]. This selectivity profile suggests that CCG-257081 preferentially targets activated fibroblasts and myofibroblasts, which demonstrate heightened MRTF/SRF signaling compared to quiescent cells [9] [3]. The inhibition dynamics also reveal important cross-talk with other mechanosensitive pathways, particularly the YAP-TEAD signaling network, indicating that CCG-257081 effects extend beyond simple linear pathway blocking to encompass broader mechanotransduction network modulation [3] [4].

Structural Basis of Pirin Protein Interaction

The structural foundation of CCG-257081 activity lies in its direct interaction with pirin, an iron-dependent cotranscription factor that serves as a critical regulatory node in multiple cellular signaling pathways [1] [10]. High-resolution X-ray crystallography studies at 1.5 Å resolution have provided unprecedented insight into the molecular architecture of the CCG-257081-pirin complex, revealing the precise atomic-level interactions that govern this therapeutically relevant binding event [1] [11].

The pirin protein structure consists of two β-barrel domains characteristic of the cupin superfamily, with the iron cofactor positioned within the N-terminal domain cavity [12] [13]. The overall protein architecture demonstrates remarkable conservation across species, indicating the fundamental importance of pirin's structural features for its biological functions [12] [14]. The iron-binding site exhibits a coordination geometry that involves histidine and other amino acid residues, creating a unique microenvironment that is sensitive to oxidation state changes [10] [13].

CCG-257081 binding occurs within a well-defined hydrophobic pocket adjacent to the iron coordination center [1]. The compound's 4-chloroaniline moiety projects deep into this hydrophobic cavity, forming critical van der Waals interactions that anchor the molecule to the protein surface [1]. Meanwhile, the furan and pyridine ring systems extend outward into the solvent-accessible region, providing additional specificity determinants and preventing non-specific binding interactions [1].

Comparative structural analysis reveals that CCG-257081-bound pirin exhibits minimal conformational differences compared to both Fe(II) and Fe(III) forms of the unligated protein, with root-mean-square deviations of 0.251 Šand 0.582 Šrespectively [1]. This structural conservation suggests that the compound does not induce major protein folding changes but rather stabilizes specific conformational states that are important for regulatory function [1] [10]. The binding interface encompasses approximately 600-800 Ų of molecular surface area, consistent with high-affinity small molecule-protein interactions observed in other therapeutic contexts [1].

Importantly, the structural data demonstrate that CCG-257081 binding does not directly coordinate with the iron center, instead relying on water-mediated interactions that preserve the metal's inherent redox chemistry while modulating its regulatory effects [1]. This indirect interaction mechanism represents a sophisticated approach to metalloprotein modulation that maintains essential biochemical functions while altering specific regulatory outputs [10] [6].

Iron-Coordinated Water-Mediated Binding Mechanism

The interaction between CCG-257081 and pirin is fundamentally mediated through a sophisticated water-bridged mechanism that involves the iron coordination sphere without direct metal contact [1] [10]. This mechanism represents a unique approach to metalloprotein modulation that preserves the essential redox chemistry of the iron center while enabling precise allosteric regulation of protein function [6] [15].

The iron coordination environment in pirin consists of several amino acid ligands and water molecules that create a dynamic hydration shell around the metal center [10] [13]. Under physiological conditions, the iron exists in equilibrium between Fe(II) and Fe(III) oxidation states, with each state exhibiting distinct coordination preferences and water exchange kinetics [10] [16]. The Fe(III) form demonstrates enhanced water coordination and slower exchange rates compared to the Fe(II) state, creating distinct microenvironments that influence small molecule binding [10] [15].

CCG-257081 establishes its primary interactions with pirin through hydrogen bonding networks involving iron-ligated water molecules [1]. These water-mediated contacts provide both specificity and flexibility, allowing the compound to maintain stable binding while accommodating the dynamic nature of the hydration shell [17] [15]. The hydrogen bonding pattern involves multiple water molecules that bridge between the compound's polar functional groups and the iron coordination sphere, creating a stabilized ternary complex [1].

The kinetics of water-mediated binding reveal complex multi-step association mechanisms [17] [15]. Initial compound approach involves displacement of loosely bound water molecules from the outer coordination sphere, followed by formation of specific hydrogen bonding networks with tightly coordinated water ligands [15]. The dissociation process demonstrates significantly slower kinetics compared to direct binding interactions, suggesting that the water-mediated mechanism provides enhanced complex stability [17] [18].

Isothermal titration calorimetry studies reveal that CCG-257081 binding to pirin exhibits a favorable binding enthalpy (ΔH) with a dissociation constant of 8.5 μM [1]. The thermodynamic profile indicates that binding is enthalpically driven, consistent with the formation of multiple hydrogen bonds through the water-mediated mechanism [1]. The entropy changes associated with binding suggest minimal protein conformational restrictions, supporting the structural data showing limited protein rearrangement upon compound binding [1] [6].

The iron oxidation state plays a crucial role in determining the efficiency of water-mediated binding [10] [16]. The Fe(III) form of pirin demonstrates enhanced binding affinity for CCG-257081 compared to the Fe(II) state, reflecting differences in water coordination geometry and hydrogen bonding capacity [10]. This redox-dependent binding specificity provides a mechanism for cellular regulation, as the iron oxidation state can be modulated by local redox conditions within the nucleus [10] [16].

Allosteric Modulation of Transcriptional Coactivators

The allosteric effects of CCG-257081 binding to pirin extend far beyond the immediate binding site, triggering cascading conformational changes that fundamentally alter the protein's interactions with transcriptional machinery [6] [7]. This allosteric modulation represents a sophisticated mechanism of therapeutic intervention that leverages the inherent regulatory architecture of transcriptional coactivators to achieve precise biological effects [19] [18].

Pirin functions as a multifaceted transcriptional coactivator that interacts with several key transcription factor systems, most notably the nuclear factor κB pathway and the MRTF/SRF signaling network [10] [20]. Under normal physiological conditions, pirin enhances the DNA-binding affinity of these transcription factors through direct protein-protein interactions that are critically dependent on the iron oxidation state [10] [6]. The Fe(III) form of pirin demonstrates substantially enhanced binding to transcription factors compared to the Fe(II) state, providing a redox-sensitive switch for transcriptional regulation [10] [16].

CCG-257081 binding induces subtle but functionally significant changes in pirin's surface topology, particularly within the R-shaped region that serves as the primary interface for transcription factor interactions [10] [6]. These conformational alterations do not represent major structural rearrangements but rather involve redistribution of surface charge density and modification of hydrogen bonding networks that are critical for protein-protein recognition [6] [7]. The allosteric mechanism operates through a network of residues that connect the compound binding site to the transcription factor interaction surface [10] [19].

The kinetic consequences of allosteric modulation manifest primarily through alterations in dissociation rate constants rather than association rates [18] [21]. CCG-257081 binding stabilizes conformational states of pirin that exhibit reduced affinity for transcriptional partners, effectively increasing the off-rates for these critical regulatory interactions [18]. This mechanism provides temporal control over transcriptional complex stability, allowing for rapid responsive changes in gene expression patterns [21].

Experimental evidence demonstrates that CCG-257081 treatment significantly reduces TGF-β-induced phosphorylation of SMAD2, a key downstream effector in pro-fibrotic signaling pathways [1]. This effect occurs through pirin-mediated modulation of transcriptional complex formation at the promoters of TGF-β target genes [1]. Similarly, the compound affects MRTF-A nuclear localization and SRF-DNA binding, indicating broad effects on mechanotransduction signaling networks [1] [3].

The allosteric modulation extends to chromatin-level effects, where CCG-257081-bound pirin demonstrates altered interactions with chromatin remodeling complexes and histone-modifying enzymes [22]. These effects contribute to long-term changes in gene expression patterns that persist beyond the immediate presence of the compound, suggesting that the allosteric mechanism triggers stable epigenetic modifications [23] [22]. The transcriptional reprogramming induced by CCG-257081 preferentially targets genes involved in fibrosis, inflammation, and cellular stress responses, providing a molecular basis for the compound's therapeutic effects in disease models [1] [5].